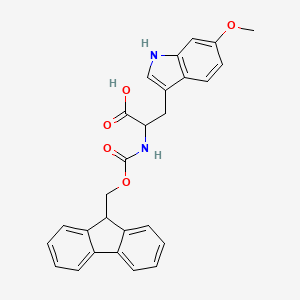

N-Fmoc-6-Methoxy-DL-tryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

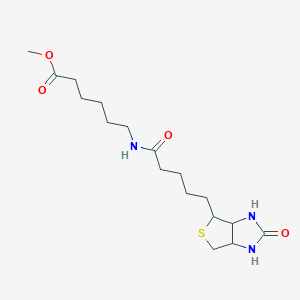

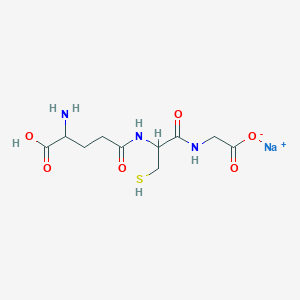

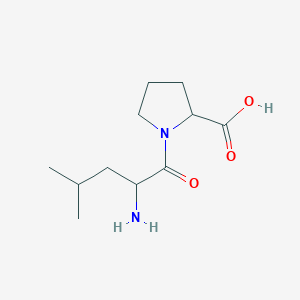

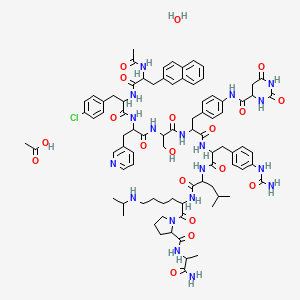

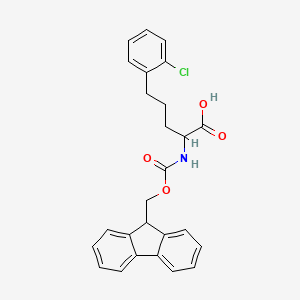

N-Fmoc-6-Méthoxy-DL-tryptophane: est un dérivé du tryptophane, un acide aminé essentiel. Le composé est caractérisé par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc) et d'un groupe méthoxy en position 6 du cycle indole. Sa formule moléculaire est C27H24N2O5, et sa masse moléculaire est de 456,49 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du N-Fmoc-6-Méthoxy-DL-tryptophane implique généralement la protection du groupe amino du tryptophane avec le groupe Fmoc. Ceci peut être réalisé en faisant réagir le tryptophane avec du chlorure de fluorenylméthyloxycarbonyle (Fmoc-Cl) en présence d'une base telle que le bicarbonate de sodium dans une solution aqueuse de dioxane . Le groupe méthoxy est introduit en position 6 du cycle indole par une réaction de méthylation utilisant un agent méthylant approprié .

Méthodes de production industrielle: La production industrielle du N-Fmoc-6-Méthoxy-DL-tryptophane suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés et de techniques de synthèse peptidique en phase solide (SPPS). Le groupe Fmoc est éliminé à l'aide d'une solution de 20 % de pipéridine dans du N,N-diméthylformamide (DMF) .

Analyse Des Réactions Chimiques

Types de réactions: Le N-Fmoc-6-Méthoxy-DL-tryptophane subit diverses réactions chimiques, notamment:

Oxydation: Le cycle indole peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium.

Réduction: Le composé peut être réduit à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution: Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants:

Oxydation: Permanganate de potassium en milieu acide.

Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution: Nucléophiles tels que le méthylate de sodium dans le méthanol.

Principaux produits formés:

Oxydation: Dérivés oxydés du cycle indole.

Réduction: Formes réduites du composé avec des groupes fonctionnels modifiés.

Substitution: Dérivés substitués avec différents groupes fonctionnels remplaçant le groupe méthoxy.

Applications de la recherche scientifique

Le N-Fmoc-6-Méthoxy-DL-tryptophane a plusieurs applications dans la recherche scientifique:

Chimie: Utilisé comme bloc de construction dans la synthèse peptidique et comme précurseur pour la synthèse de molécules organiques complexes.

Biologie: Employé dans l'étude des interactions protéine-protéine et des interactions enzyme-substrat en raison de sa similarité structurelle avec le tryptophane.

Médecine: Investigué pour ses applications thérapeutiques potentielles, y compris son rôle dans la conception et le développement de médicaments.

Industrie: Utilisé dans la production de produits pharmaceutiques et comme réactif dans les procédés de fabrication chimique.

Mécanisme d'action

Le mécanisme d'action du N-Fmoc-6-Méthoxy-DL-tryptophane implique son interaction avec des cibles moléculaires et des voies spécifiques:

Applications De Recherche Scientifique

N-Fmoc-6-Methoxy-DL-tryptophan has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of complex organic molecules.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions due to its structural similarity to tryptophan.

Medicine: Investigated for its potential therapeutic applications, including its role in drug design and development.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of N-Fmoc-6-Methoxy-DL-tryptophan involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Composés similaires:

N-Fmoc-6-Méthoxy-L-tryptophane: Structure similaire mais diffère dans la stéréochimie de la partie tryptophane.

Fmoc-tryptophane: Ne possède pas le groupe méthoxy en position 6.

N-Fmoc-tryptophane: Ne possède ni le groupe méthoxy ni la stéréochimie spécifique du N-Fmoc-6-Méthoxy-DL-tryptophane.

Unicité: Le N-Fmoc-6-Méthoxy-DL-tryptophane est unique en raison de la présence à la fois du groupe protecteur Fmoc et du groupe méthoxy en position 6 du cycle indole. Cette combinaison confère des propriétés chimiques et une réactivité spécifiques qui sont précieuses dans la synthèse peptidique et d'autres applications chimiques .

Propriétés

Formule moléculaire |

C27H24N2O5 |

|---|---|

Poids moléculaire |

456.5 g/mol |

Nom IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C27H24N2O5/c1-33-17-10-11-18-16(14-28-24(18)13-17)12-25(26(30)31)29-27(32)34-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31) |

Clé InChI |

RHZGGMPKOBZXJX-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)